7-[(2,4-dibromophenyl)amino]-6-(thien-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2,4-DIBROMOPHENYL)AMINO]-6-[(THIOPHEN-2-YL)METHYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-5-ONE is a complex polyheterocyclic compound This compound is notable for its unique structure, which includes both a pyrrolo[3,4-b]pyridin-5-one core and various substituents such as dibromophenyl and thiophen-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,4-DIBROMOPHENYL)AMINO]-6-[(THIOPHEN-2-YL)METHYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-5-ONE typically involves multicomponent reactions (MCRs). One common method is the Ugi-Zhu three-component reaction, which is followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst. Microwave-dielectric heating is employed to increase the overall yield and decrease the reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of multicomponent reactions and the use of efficient catalysts and heating methods are likely to be applied in large-scale synthesis. The use of microwave-dielectric heating and Lewis acid catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[(2,4-DIBROMOPHENYL)AMINO]-6-[(THIOPHEN-2-YL)METHYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of aromatic rings and heteroatoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-[(2,4-DIBROMOPHENYL)AMINO]-6-[(THIOPHEN-2-YL)METHYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-5-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-[(2,4-DIBROMOPHENYL)AMINO]-6-[(THIOPHEN-2-YL)METHYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-5-ONE involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Dithieno[3,2-b:2′,3′-d]thiophene (DTT)
Uniqueness
Compared to similar compounds, 7-[(2,4-DIBROMOPHENYL)AMINO]-6-[(THIOPHEN-2-YL)METHYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-5-ONE stands out due to its specific combination of dibromophenyl and thiophen-2-yl groups
Properties
CAS No. |
904459-86-5 |
---|---|
Molecular Formula |
C18H13Br2N3OS |
Molecular Weight |
479.2 g/mol |
IUPAC Name |
7-(2,4-dibromoanilino)-6-(thiophen-2-ylmethyl)-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C18H13Br2N3OS/c19-11-5-6-15(14(20)9-11)22-17-16-13(4-1-7-21-16)18(24)23(17)10-12-3-2-8-25-12/h1-9,17,22H,10H2 |
InChI Key |
JBAKUXPRYVADPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(N(C2=O)CC3=CC=CS3)NC4=C(C=C(C=C4)Br)Br)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.